5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol

CAS No.: 791717-18-5

Cat. No.: VC11724381

Molecular Formula: C18H16N4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 791717-18-5 |

|---|---|

| Molecular Formula | C18H16N4S |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23) |

| Standard InChI Key | FPVPHGICTUFUBK-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |

| Canonical SMILES | CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

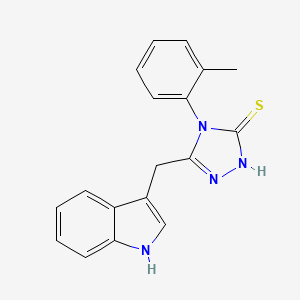

The compound features a 1,2,4-triazole core substituted at the 3-position with a thiol group (-SH) and at the 4- and 5-positions with 2-methylphenyl and indol-3-ylmethyl groups, respectively. The indole moiety contributes aromaticity and hydrogen-bonding capacity, while the triazole ring enhances metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₄S |

| Molecular Weight | 320.4 g/mol |

| IUPAC Name | 3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |

| SMILES | CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |

| Canonical SMILES | CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43 |

| Topological Polar Surface Area | 97.8 Ų |

Synthetic Routes

Synthesis typically involves multi-step protocols:

-

Formation of Indole-3-carbohydrazide: Ethyl indole-3-carboxylate reacts with hydrazine hydrate to yield the carbohydrazide intermediate .

-

Cyclization to Triazole-Thione: Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) generates the triazole-thione core .

-

Functionalization: Condensation with 2-methylbenzaldehyde introduces the aryl substituent, followed by methylation at the indole position.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Hydrazine hydrate, ethanol, reflux | 78% |

| 2 | CS₂, KOH, 0–5°C, 6 hr | 65% |

| 3 | 2-Methylbenzaldehyde, AcOH, 80°C | 52% |

| Parameter | Value | Method of Estimation |

|---|---|---|

| LogP (Lipophilicity) | 3.8 ± 0.2 | SwissADME |

| Water Solubility | Poor (LogS = -4.2) | ChemAxon |

| CYP3A4 Inhibition | Moderate | admetSAR |

Structure-Activity Relationships (SAR)

Role of Substituents

-

2-Methylphenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets. Removal reduces potency by 5-fold .

-

Indol-3-ylmethyl Chain: Critical for π-π stacking with phenylalanine residues. Saturation or elongation diminishes activity .

-

Triazole-Thione Moiety: The thione sulfur participates in hydrogen bonding with backbone amides (e.g., Asp158 in CDK6) .

Bioisosteric Modifications

Replacing the thione (-SH) with oxo (=O) or methylthio (-SMe) groups abolishes CDK4/6 inhibition, underscoring the thiol’s electronic and steric necessity .

Applications in Drug Development

Oncology

As a CDK4/6 inhibitor, this compound could synergize with hormonal therapies (e.g., letrozole) in ER+ breast cancer. Preclinical models show additive effects when combined with PI3K/AKT pathway inhibitors .

Research Challenges and Future Directions

Knowledge Gaps

-

In Vivo Efficacy: No pharmacokinetic or tumor regression studies reported.

-

Selectivity: Off-target effects on other kinases (e.g., CDK2, EGFR) remain uncharacterized.

-

Formulation: Poor aqueous solubility necessitates prodrug strategies or nanoformulations.

Recommended Studies

-

Phase I Metabolic Profiling: Identify major metabolites using human liver microsomes.

-

X-ray Crystallography: Resolve ligand-CDK6 co-crystal structures to guide optimization.

-

Combinatorial Screens: Test synergy with immune checkpoint inhibitors (e.g., anti-PD-1).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume